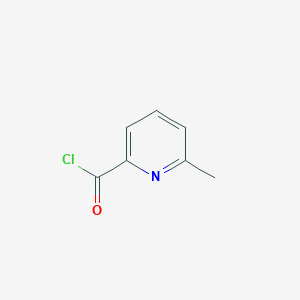

6-Methylpyridine-2-carbonyl chloride

描述

6-Methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is known for its growth factor activity in vitro, binding to the type 1 receptor of the epidermal growth factor (EGF) family and inhibiting the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .

准备方法

The synthesis of 6-Methylpyridine-2-carbonyl chloride typically involves the chlorination of 6-methylpyridine-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

6-Methylpyridine-2-carboxylic acid+SOCl2→6-Methylpyridine-2-carbonyl chloride+SO2+HCl

Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

6-Methylpyridine-2-carbonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Key Findings :

-

Pyridine acts as both a base (scavenging HCl) and a nucleophilic catalyst, forming intermediate acylpyridinium ions that enhance reactivity .

-

Reactions with aminopyridines (e.g., 2-amino-3-methylpyridine) yield monoamide isomers with regioselectivity influenced by steric and electronic effects .

Hydrolysis

The compound undergoes hydrolysis in aqueous environments to regenerate the parent carboxylic acid.

| Conditions | Catalyst | Product | References |

|---|---|---|---|

| Acidic (H₂O, HCl) | None | 6-Methylpyridine-2-carboxylic acid | |

| Basic (H₂O, NaOH) | None | Same as above |

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack by water at the carbonyl carbon, followed by elimination of HCl .

Reduction Reactions

Reduction of the carbonyl group yields alcohol derivatives.

| Reducing Agent | Conditions | Product | References |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | 6-Methylpyridine-2-methanol | |

| NaBH₄ (with activation) | THF, 0°C to RT | Partial reduction observed |

Limitations :

LiAlH₄ is preferred due to its strong reducing capacity, while NaBH₄ requires activation (e.g., via Lewis acids) for effective reduction.

Radical-Mediated Reactions

Under radical conditions, this compound participates in decarboxylation and functionalization processes.

Mechanistic Notes :

-

Tributyltin radicals abstract hydrogen, initiating C–S bond cleavage and subsequent decarboxylation .

-

Fluorination with AgF₂ proceeds via single-electron transfer (SET) mechanisms, enabling selective substitution at the α-position .

Coordination Chemistry

The compound serves as a ligand precursor in transition-metal complexes.

| Metal Center | Reaction | Application | References |

|---|---|---|---|

| Mo(II), W(II) | Ligand substitution | Catalytic alkyne adduct formation |

Example :

Reaction with molybdenum or tungsten precursors yields complexes containing 6-methylpyridine-2-thiolate ligands, which exhibit catalytic activity in alkyne functionalization .

科学研究应用

Organic Synthesis

6-Methylpyridine-2-carbonyl chloride serves as a crucial intermediate in organic synthesis. It participates in several types of reactions:

- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 6-methylpyridine-2-carboxylic acid.

- Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to produce biaryl compounds.

Pharmaceutical Development

The compound is significant in pharmaceutical research due to its biological activities:

- Cancer Research: It inhibits the kinase activity of the epidermal growth factor receptor (EGFR), disrupting signaling pathways associated with cell proliferation. This mechanism suggests potential as a therapeutic agent in oncology, particularly for breast cancer .

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized in the synthesis of various pharmaceutical intermediates, contributing to the development of drugs with enhanced efficacy.

Material Science

In material science, this compound is employed in developing specialty polymers and coatings. Its reactivity allows for the formulation of materials with improved durability and chemical resistance, making it valuable for industrial applications .

Case Study 1: Antimicrobial Activity

A study synthesized pyridine-bridged bis-carboxamide Schiff's bases from 6-methylpyridine derivatives. These compounds exhibited significant antimicrobial activity comparable to established antibiotics like streptomycin. This highlights the potential of 6-methylpyridine derivatives in developing new antimicrobial agents .

Case Study 2: Cancer Cell Growth Inhibition

Research demonstrated that this compound hydrochloride binds to EGFR, inhibiting its kinase activity. This action was shown to suppress the growth of human breast cancer cells, indicating its potential role as an anti-cancer therapeutic agent.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for amides, esters, biaryl compounds | Facilitates complex organic molecule formation |

| Pharmaceuticals | Cancer treatment research | Inhibits EGFR kinase activity; potential anti-cancer drug |

| Material Science | Development of polymers and coatings | Enhanced material properties and durability |

作用机制

The mechanism of action of 6-Methylpyridine-2-carbonyl chloride involves its binding to the type 1 receptor of the epidermal growth factor (EGF) family. This binding inhibits the kinase activity of the EGF receptor tyrosine kinase, which plays a crucial role in cell proliferation . By inhibiting this kinase activity, the compound can effectively reduce cell growth and proliferation.

相似化合物的比较

6-Methylpyridine-2-carbonyl chloride can be compared with similar compounds such as:

2-Chloro-6-methylpyridine-4-carbonyl chloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of a carbonyl chloride group.

6-Methylpyridine-2-carboxylic acid: The precursor to this compound, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

The uniqueness of this compound lies in its specific binding to the EGF receptor and its inhibitory effects on kinase activity, making it a valuable compound in scientific research and pharmaceutical applications.

生物活性

6-Methylpyridine-2-carbonyl chloride, with the molecular formula CHClNO and a molecular weight of 155.58 g/mol, is a chemical compound that has garnered attention for its biological activity, particularly in the fields of cancer research and cellular signaling. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily functions as an inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase. This interaction disrupts the EGF signaling pathway, which is crucial for cell proliferation and differentiation. The compound binds to the type 1 receptor of the EGF family, inhibiting its kinase activity and leading to reduced cell growth in various cancer cell lines, particularly human breast cancer cells.

Key Mechanisms

- Binding Affinity : It has shown significant binding affinity to EGF receptors, which is critical for its inhibitory effects on cell proliferation.

- Inhibition of Kinase Activity : By inhibiting EGF receptor tyrosine kinase, it disrupts downstream signaling pathways that promote tumor growth and survival.

The compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 155.58 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Reacts with nucleophiles like amines and alcohols to form derivatives |

Biological Activity

Research indicates that this compound exhibits notable anti-cancer properties:

Case Studies

Several studies highlight the effectiveness of this compound in cancer research:

- Case Study 1 : A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at varying concentrations. The results indicated an IC value demonstrating effective inhibition compared to control groups.

- Case Study 2 : Another investigation focused on the compound's role in modulating EGF receptor activity, showcasing its potential as a therapeutic agent in targeted cancer therapies. The study emphasized the importance of structure-activity relationships (SAR) in optimizing efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine derivatives to understand its unique biological activity:

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine-4-carbonyl chloride | Similar structure but with chlorine substitution | Moderate anticancer activity |

| 6-Methylpyridine-2-carboxylic acid | Precursor without acyl chloride functionality | Limited biological activity |

属性

IUPAC Name |

6-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLOINHCQMHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559027 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126125-54-0 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。